2-(4-Butylbenzoyl)pyridine
Description
Contextualization within Pyridine (B92270) and Benzoylpyridine Chemistry
Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to numerous natural products and synthetic pharmaceuticals. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts distinct properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity. nih.gov Benzoylpyridines, a subclass of pyridine derivatives, feature a carbonyl group that connects the pyridine ring to a phenyl ring. This ketone linkage introduces a key functional group that can participate in a variety of chemical reactions and serves as a critical structural element in many biologically active molecules. mdpi.comgoogle.com
The broader family of pyridine-containing compounds has been extensively studied, leading to the development of numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents. nih.govnih.gov The versatility of the pyridine scaffold lies in its capacity for substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.net
Structural Features and Chemical Reactivity Potential
The molecular structure of 2-(4-Butylbenzoyl)pyridine consists of three key components: a pyridine ring, a benzoyl group, and a 4-butyl substituent on the phenyl ring. The pyridine ring, with its electron-withdrawing nitrogen atom, influences the reactivity of the adjacent carbonyl group. The benzoyl moiety provides a rigid linker and a site for potential chemical modifications. The butyl group at the para-position of the phenyl ring adds lipophilicity to the molecule, which can influence its solubility and interaction with biological targets.
The carbonyl group is a primary site for chemical reactions. It can undergo nucleophilic addition, reduction to an alcohol, or serve as a handle for the construction of more complex molecular architectures. The pyridine nitrogen can be protonated or coordinated to metal centers, a property often exploited in the design of catalysts and functional materials. crystallography.net The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
The synthesis of benzoylpyridines can be achieved through various methods, including the reaction of cyanopyridines with benzene (B151609) derivatives in the presence of a Lewis acid catalyst, or the oxidation of phenyl(pyridin-2-yl)methanol (B192787). google.comgoogle.com More contemporary methods focus on developing efficient and environmentally friendly synthetic protocols. google.com
Overview of Academic Research Domains
Research involving this compound and related benzoylpyridine structures spans several scientific disciplines. In medicinal chemistry, these compounds serve as important intermediates and key pharmacophores in the design of novel therapeutic agents. The ability of the pyridine and benzoyl motifs to interact with biological macromolecules has made them attractive targets for drug discovery programs. For instance, derivatives of benzoylpyridines have been investigated for their potential as inhibitors of various enzymes and signaling pathways. nih.gov
In the field of materials science, benzoylpyridine derivatives are utilized as ligands for the formation of metal-organic frameworks (MOFs) and coordination polymers. crystallography.net The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can chelate to metal ions, leading to the formation of well-defined, multi-dimensional structures with potential applications in catalysis, gas storage, and sensing.
Furthermore, the unique photochemical properties of some benzoylpyridine derivatives have attracted attention. The study of their excited electronic states and reaction mechanisms upon photoirradiation provides insights into fundamental chemical processes. thegoodscentscompany.com
Interactive Data Table: Physicochemical Properties of this compound
Structure
3D Structure
Properties
IUPAC Name |
(4-butylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-3-6-13-8-10-14(11-9-13)16(18)15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKIMWOSICAYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642006 | |
| Record name | (4-Butylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61780-16-3 | |
| Record name | (4-Butylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Classical and Modern Approaches for 2-(4-Butylbenzoyl)pyridine Synthesis
The creation of the this compound scaffold can be achieved through various synthetic routes, including direct acylation and strategies involving the formation of the pyridine (B92270) ring itself.
A primary method for synthesizing 2-benzoylpyridines involves the direct acylation of pyridine or its derivatives with a suitable benzoyl chloride. In the case of this compound, this would typically involve the reaction of a pyridine precursor with 4-butylbenzoyl chloride. sigmaaldrich.com
One classical approach is the Friedel-Crafts acylation, which traditionally uses a Lewis acid catalyst like aluminum chloride to facilitate the reaction between an aromatic ring and an acyl chloride. google.comresearchgate.net However, the direct Friedel-Crafts acylation of pyridine can be challenging due to the coordination of the Lewis acid with the basic nitrogen atom of the pyridine ring, which deactivates the ring towards electrophilic substitution.
Modern variations of acylation reactions have been developed to overcome these limitations. For instance, methods utilizing organometallic reagents or photochemical conditions offer alternative pathways. A notable modern approach involves a telescoped flow strategy that combines a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step. nih.govacs.org This method has been shown to be effective for a variety of substituted benzoylpyridines. nih.govacs.org The initial photochemical step generates a key ketyl radical intermediate, which then couples with a reduced cyanopyridine radical anion. nih.gov Subsequent elimination of a nitrile anion yields the final ketone product. nih.gov
Another strategy involves the reaction of 2-cyanopyridine (B140075) with benzene (B151609) derivatives in the presence of a Lewis acid catalyst and dry hydrogen chloride. google.com The reaction mixture is hydrolyzed to yield the benzoylpyridine product. google.com This process has been demonstrated for the synthesis of various substituted benzoylpyridines. google.com
Additionally, one-step oxidation methods have been reported for the synthesis of 2-benzoylpyridine (B47108) from phenyl(pyridin-2-yl)methanol (B192787) using an ionic hydride as a catalyst and dry air or oxygen as the oxidant. google.com This method boasts high yields under mild reaction conditions. google.com
| Methodology | Key Reagents | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Classical Friedel-Crafts Acylation | Pyridine, Benzoyl Chloride | Lewis Acid (e.g., AlCl3) | Well-established | google.comresearchgate.net |
| Reductive Arylation & Oxidation | Aromatic Aldehyde, Cyanopyridine | Photochemical (light-driven), KMnO4 | Catalyst-free, high efficiency, continuous flow | nih.govacs.org |
| Cyanopyridine with Benzene Derivative | 2-Cyanopyridine, Benzene Derivative | Lewis Acid, Dry HCl | Good yields for substituted derivatives | google.com |
| One-Step Oxidation | Phenyl(pyridin-2-yl)methanol | Ionic Hydride, Dry Air/O2 | High yield, mild conditions, environmentally friendly | google.com |
Instead of functionalizing a pre-existing pyridine ring, another powerful approach is to construct the pyridine ring with the desired substituent already in place. Numerous methods exist for the synthesis of pyridines, many of which can be adapted to produce 2-substituted pyridines like this compound. researchgate.net
The Hantzsch pyridine synthesis is a classic and versatile method that involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849), followed by an oxidation step to form the pyridine ring. mdpi.com Modifications to the classical Hantzsch approach have been developed, for instance, by using alternative sources for the C-4 carbon of the pyridine ring. mdpi.com
Modern strategies for pyridine synthesis often employ transition-metal-catalyzed cyclization and cross-coupling reactions. researchgate.net These methods offer new routes to functionalized pyridine derivatives and are a valuable addition to the synthesis of azaheterocycles. researchgate.net For example, transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are an effective route to pyridines. researchgate.net
Other notable strategies include:
The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, to afford 2-substituted pyridines. organic-chemistry.org
Ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes, which provides a broad range of highly substituted pyridines with excellent regioselectivity. organic-chemistry.org
A one-pot synthesis involving a sequence of Wittig, Staudinger, aza-Wittig, 6π-3-azatriene electrocyclization, and a 1,3-H shift to produce polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org
The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of this compound, a method that allows for the incorporation of the 4-butylbenzoyl group at the 2-position of the pyridine ring during its formation would be a key consideration.
Catalytic systems play a crucial role in the efficient and selective synthesis of benzoylpyridines. As mentioned previously, Lewis acids are common catalysts in Friedel-Crafts acylations. google.comresearchgate.net However, the development of more advanced catalytic systems has led to milder and more efficient synthetic routes.
Transition metal catalysis is at the forefront of modern synthetic chemistry. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are powerful tools for forming carbon-carbon bonds and can be employed in the synthesis of 2-arylpyridines. organic-chemistry.org The use of specific ligands, such as X-Phos, can enable mild Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides to produce 2-aryl-substituted pyridines in high yields. organic-chemistry.org
Rhenium(I) complexes, such as fac-[Re(bpy)(CO)₃Cl], have been investigated as photocatalysts in homogeneous systems for various reactions. nih.gov While their primary application has been in areas like CO₂ reduction, the principles of photocatalysis using such complexes could potentially be adapted for the synthesis of complex organic molecules. nih.gov The development of heterogeneous catalyst systems, where the catalyst is supported on a solid material like TiO₂, offers advantages in terms of catalyst recovery and reuse. nih.gov
Furthermore, copper-catalyzed reactions have also been shown to be effective. For example, a combination of copper catalysis and activation by lithium fluoride (B91410) or magnesium chloride can facilitate the one-step transformation of heterocyclic N-oxides to 2-substituted N-heterocycles. organic-chemistry.org
| Catalyst Type | Example | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Lewis Acid | Aluminum Chloride (AlCl3) | Friedel-Crafts Acylation | Classical, widely used | google.comresearchgate.net |
| Palladium Catalyst | Pd2(dba)3 with X-Phos ligand | Negishi Cross-Coupling | Mild conditions, high yields for 2-arylpyridines | organic-chemistry.org |
| Ruthenium Catalyst | Ruthenium complexes | [4+2] Cycloaddition | High regioselectivity, broad substrate scope | organic-chemistry.org |
| Copper Catalyst | Copper with LiF or MgCl2 | From Heterocyclic N-oxides | One-step transformation | organic-chemistry.org |
| Photocatalyst | Rhenium(I) bipyridine complexes | Photocatalytic reactions | Potential for novel transformations | nih.gov |
Derivatization and Functionalization of the this compound Scaffold
Once the this compound core is synthesized, it can be further modified to create a library of related compounds with diverse properties. This is achieved through various derivatization and functionalization techniques.
Regioselective functionalization allows for the introduction of new functional groups at specific positions on the this compound scaffold. This is crucial for systematically studying structure-activity relationships.
The pyridine ring itself is electron-deficient, which makes it challenging to functionalize via electrophilic aromatic substitution. acs.org However, strategies have been developed to overcome this. One approach involves interrupting the aromaticity of the pyridine ring to make it more reactive. acs.org For example, the Zincke reaction can be used to open the pyridine ring, allowing for functionalization, before closing it again. acs.org
Directed ortho-metalation is a powerful technique for regioselective functionalization. In this method, a directing group on the aromatic ring directs a metalating agent (typically an organolithium or magnesium amide base) to deprotonate the adjacent ortho position. rsc.orgnih.gov For this compound, the pyridine nitrogen could potentially act as a directing group for functionalization of the benzoyl ring, or the carbonyl group could direct functionalization of the pyridine ring. The choice of the base is critical for achieving high regioselectivity. nih.gov Sterically hindered metal-amide bases, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), have proven effective for the ortho-magnesiation of aryl azoles. nih.gov
Another approach is through C-H activation, often catalyzed by transition metals. diva-portal.org This allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond. For example, iridium-catalyzed C-H borylation can introduce a boryl group, which can then be further functionalized through cross-coupling reactions. diva-portal.org
The this compound scaffold can serve as a building block for the synthesis of more complex, biologically relevant molecules, including nucleoside analogs. Nucleoside analogs are compounds that are structurally similar to natural nucleosides and can interfere with biological processes, often exhibiting antiviral or anticancer properties. nih.gov
The synthesis of nucleoside analogs often involves the coupling of a modified sugar moiety with a heterocyclic base. The this compound unit could be incorporated as part of the heterocyclic base or as a substituent on the sugar ring. For instance, double-headed nucleosides have been synthesized where a second nucleobase is attached to the sugar ring. beilstein-journals.org A similar strategy could be envisioned for attaching the this compound moiety.
Prodrug strategies are often employed to improve the cellular uptake of nucleoside analogs. wgtn.ac.nz This involves modifying the nucleoside analog with a group that is cleaved off inside the cell to release the active drug. wgtn.ac.nz The this compound scaffold could be incorporated into such prodrug designs.
The synthesis of these complex molecules often requires multi-step sequences and the use of protecting groups to ensure that reactions occur at the desired positions. The development of efficient and stereoselective methods for these transformations is a key area of research. fiu.edunih.gov
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a variety of biologically active compounds. researchgate.netrsc.org The synthesis of these fused bicyclic heterocycles has been an area of intense research, leading to the development of numerous synthetic strategies. These methods often involve the reaction of a 2-aminopyridine (B139424) derivative with a carbonyl compound or its equivalent, a process that could be conceptually mirrored in the synthesis of 2-aroylpyridines.
Recent advances in this field have highlighted the use of transition metal-catalyzed reactions, multicomponent reactions, and various cyclization and condensation strategies. researchgate.net For instance, copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a versatile route to a broad range of functionalized imidazo[1,2-a]pyridines. organic-chemistry.org This approach is noteworthy for its use of readily available starting materials and its tolerance of various functional groups. organic-chemistry.org
Another powerful strategy involves tandem reactions, such as the Groebke–Blackburn–Bienaymé and Ugi reactions, to construct complex peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.org This highlights the adaptability of multicomponent reaction sequences in generating molecular diversity. beilstein-journals.org Furthermore, environmentally benign methods, such as one-pot, three-component reactions in water, have been developed for the synthesis of tetrahydroimidazo[1,2-a]pyridines. koreascience.kr
The reaction conditions and starting materials for these syntheses are summarized in the table below:
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features |
| Aerobic Oxidative Synthesis | 2-Aminopyridines, Acetophenones | CuI | Broad functional group tolerance. organic-chemistry.org |
| Tandem Reaction | Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ (for GBB) | Synthesis of complex peptidomimetics. beilstein-journals.org |
| One-Pot, Three-Component | α-Oxoketenedithioacetals, Diamines, DMAD | None (in water) | Environmentally benign. koreascience.kr |
| Catalyst-Free Cascade | 2-Aminopyridine, 1-Bromo-2-phenylacetylene | None | Simple and efficient. organic-chemistry.org |
These diverse methodologies underscore the robustness of synthetic routes leading to pyridine-based heterocyclic systems.
Design and Synthesis of Chiral Pyridinooxazoline Ligands with Butyl Substituents
Chiral pyridinooxazoline (PyOx) ligands have emerged as a significant class of bidentate dinitrogen ligands in the field of asymmetric catalysis. rsc.org Their unique electronic and steric properties have enabled a variety of challenging asymmetric transformations. rsc.org The synthesis of these ligands, particularly those bearing substituents like a butyl group, provides valuable insights into the introduction of alkyl chains onto a pyridine framework.
A notable example is the scalable synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx. beilstein-journals.org An efficient, three-step route has been developed starting from the inexpensive and commercially available picolinic acid. beilstein-journals.org This method overcomes the inconsistencies and purification challenges of previous routes. beilstein-journals.org
The key steps in this synthesis are:
Amidation: Picolinic acid is coupled with (S)-tert-leucinol to form the corresponding amide. beilstein-journals.org
Cyclization: The resulting amide undergoes cyclization to form the oxazoline (B21484) ring. beilstein-journals.org
Coordination Chemistry and Ligand Design Principles
Ligand Characteristics of 2-(4-Butylbenzoyl)pyridine and its Derivatives
Multidentate Coordination Potential (e.g., Pyridine (B92270) and Ketone Moieties)
No published data is available.
Steric and Electronic Effects of the Butylbenzoyl Group on Coordination
No published data is available.
Metal Complexation and Structural Elucidation
Synthesis and Characterization of Transition Metal Complexes
No specific methods for the synthesis and characterization of transition metal complexes with this compound have been reported in the searched literature.
Crystallographic Analysis of Coordination Compounds
No X-ray crystallographic data for coordination compounds of this compound is available.
Spectroscopic Investigations of Metal-Ligand Interactions
No spectroscopic data (e.g., IR, NMR, UV-Vis) detailing the metal-ligand interactions of this compound complexes has been found.
Due to the lack of available research, no data tables or detailed findings can be provided.
Applications in Catalysis and Sensing Systems
Development of Ligands for Catalytic Processes
The rational design of ligands is fundamental to advancing homogeneous catalysis. Pyridine-based ligands are particularly valuable due to the predictable nature of their coordination and the ease with which their electronic and steric properties can be modified. beilstein-journals.org The compound this compound serves as an exemplary scaffold for developing specialized ligands for various catalytic transformations.
The efficacy of a catalyst often depends on the environment around the metal center, which is dictated by the coordinating ligands. For this compound, the key design features are:
Chelation: The N,O-bidentate coordination to a metal ion creates a stable precatalyst complex.
Steric Influence: The 4-butylphenyl group provides significant steric hindrance. In catalysis, such bulky groups can promote specific selectivities (e.g., regioselectivity or stereoselectivity) by physically blocking certain reaction pathways or substrate orientations. For example, in oligomerization and polymerization reactions, bulky substituents on pyridine-type ligands have been shown to enhance catalytic activity and influence the properties of the resulting polymer. beilstein-journals.org Research on vanadium complexes has demonstrated that bulky substituents on 2-phenylpyridine (B120327) derivatives can lead to higher catalytic activity in oligomerization reactions compared to less hindered ligands.
Electronic Effects: The butyl group is weakly electron-donating, which can increase the electron density on the metal center. This modulation of the metal's electronic properties can, in turn, affect its catalytic activity, for instance, by enhancing its reactivity in oxidative addition steps common in cross-coupling cycles.
While specific catalytic systems employing this compound are a subject of ongoing research, the principles of its design are well-established through studies of analogous structures. The modification of pyridine ligands is a proven strategy for optimizing catalytic performance across a range of reactions, from polymerization to cross-coupling and hydrogenation. beilstein-journals.orgscirp.orgnih.gov
Table 1: Comparison of Related Pyridine-Based Ligands in Catalysis
| Ligand | Key Structural Feature | Metal Complex Example | Catalytic Application | Finding/Effect |
|---|---|---|---|---|
| 4-(tert-Butyl)-2-phenylpyridine | Bulky tert-butyl group | Vanadium(IV,V) | 3-buten-2-ol oligomerization | Bulky substituent improves turnover frequencies by 20-30%. |
| Pyridine-oxime Ligands | N,N-bidentate chelation | Cobalt(II) | Isoprene polymerization | High catalytic activity (up to 16.3 × 10⁵ (mol of Co)⁻¹(h)⁻¹) and high cis-1,4 selectivity. beilstein-journals.org |
| (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) | Chiral oxazoline (B21484) ring | Rhodium | Asymmetric conjugate addition | Provides cyclic ketones with high yields and enantioselectivities. beilstein-journals.org |
| 2,5-(R₂PCH₂)₂C₄H₂N (Pyrrole-diphosphine) | Pincer ligand | Nickel(II) | Kumada coupling of aryl chlorides | Active catalyst for C-C bond formation at room temperature. nih.gov |
Design of Pyridine-Based Chemosensors
Pyridine derivatives are integral components in the design of chemosensors for detecting metal ions and other analytes. The fundamental principle often involves linking a pyridine unit, which serves as the ion recognition site (receptor), to a signal-generating unit (fluorophore or chromophore). The coordination of an analyte to the pyridine nitrogen atom perturbs the electronic structure of the molecule, leading to a measurable change in its optical properties, such as fluorescence quenching/enhancement or a visible color change. chemsociety.org.ngmdpi.com
The structure of this compound is well-suited for this application. The pyridyl nitrogen is an effective binding site for a variety of metal ions. The extended π-conjugated system, which includes the pyridine ring, the carbonyl group, and the phenyl ring, can act as a chromophore. Upon metal binding, the charge transfer characteristics within this system can be altered, potentially leading to a colorimetric response.
For the development of fluorescent sensors, the this compound framework could be further functionalized or used in conjunction with a known fluorophore. The coordination event can influence the photophysical processes of the fluorophore in several ways:
Photoinduced Electron Transfer (PET): In a "fluorophore-spacer-receptor" design, the lone pair of electrons on the pyridine nitrogen can quench the fluorescence of a nearby fluorophore through PET. When a metal ion binds to the nitrogen, this electron pair is engaged in the coordinate bond, suppressing the PET process and "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT): Metal coordination can enhance or alter ICT pathways within the sensor molecule, leading to shifts in the absorption and emission wavelengths. This can result in a ratiometric response or a simple color change. chemsociety.org.ng
While specific chemosensors based solely on this compound are not extensively documented in the literature, numerous examples of other pyridine-based sensors demonstrate the viability of this design strategy for detecting a wide range of metal ions, including Ag⁺, Hg²⁺, and Pb²⁺. chemsociety.org.ngcurtin.edu.auresearcher.life
Table 2: Examples of Pyridine-Based Chemosensor Designs
| Sensor Type | Core Structure | Target Analyte | Sensing Mechanism | Observable Change |
|---|---|---|---|---|
| Colorimetric | Pyridine-Schiff base | Ag⁺ | Complexation leading to spectral shift | Color change from light yellow to red. curtin.edu.au |
| Colorimetric | (Z)-2-(4-amino-phenyl)-3-(pyridin-4-yl)acrylonitrile | Hg²⁺ | Enhanced Intramolecular Charge Transfer (ICT) upon complexation | Color change from light yellow to orange. chemsociety.org.ng |
| Fluorescent | Pyridine-imine linkage | Pb²⁺ | Chelation Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence enhancement. researcher.life |
Photochemistry and Photocatalysis Applications
Photophysical Properties of 2-(4-Butylbenzoyl)pyridine Systems
The photophysical properties of benzoylpyridines are foundational to their applications in photocatalysis. These properties are primarily dictated by the nature of their low-lying electronic excited states. While specific data for the 2-(4-butylbenzoyl) derivative is not extensively documented, the characteristics of the parent compound, 2-benzoylpyridine (B47108), provide a robust model for understanding its behavior. The butyl group is anticipated to induce minor shifts in the absorption and emission spectra due to its electron-donating and steric effects but is not expected to fundamentally alter the primary electronic transitions.
The electronic absorption spectrum of 2-benzoylpyridine features characteristic bands in the ultraviolet region. Detailed spectroscopic and computational studies have identified distinct electronic transitions. The absorption spectrum includes bands around 238 nm and 262 nm, which correspond to allowed π→π* transitions. nih.gov Upon absorption of photons, the molecule is promoted to an excited singlet state (S₁). For aromatic ketones like benzoylpyridines, this initial excited state can rapidly undergo intersystem crossing (ISC) to a more stable triplet excited state (T₁). researchgate.net
The lowest excited states of 2-benzoylpyridine involve n→π* transitions, associated with the non-bonding electrons of the carbonyl oxygen. The geometry of the molecule changes significantly upon excitation, particularly involving the stretching vibrations of the ring C-C/C-N bonds and the C=O bond. nih.gov The triplet state (³n,π*) is often the key reactive intermediate in the photochemical reactions of benzoylpyridines, similar to the well-studied behavior of benzophenone. researchgate.netacs.org In acidic aqueous solutions, the pyridine (B92270) nitrogen can become protonated, leading to different excited-state dynamics and reaction mechanisms, where the triplet state of the carbonyl oxygen-protonated cation becomes a key intermediate in photocyclization reactions. researchgate.netnih.gov
Table 1: Experimental Absorption Maxima for 2-Benzoylpyridine
| Wavelength (nm) | Transition Type | Reference |
|---|---|---|
| ~262 | π→π* | nih.gov |
| ~238 | π→π* | nih.gov |
| ~185 | Not specified | nih.gov |
This interactive table summarizes the key absorption bands for the parent compound, 2-benzoylpyridine.
Upon formation, the triplet excited state of a benzoylpyridine is a potent species capable of initiating chemical reactions through either energy transfer or electron transfer.
Energy Transfer: In an energy transfer process (photosensitization), the excited triplet molecule collides with a substrate molecule, transferring its excitation energy. This process excites the substrate to its own triplet state, which can then undergo further reaction, while the benzoylpyridine molecule returns to its ground state. The efficiency of this process depends on the relative triplet energies of the sensitizer (B1316253) and the substrate.
Electron Transfer: The excited triplet state can also act as both an oxidant and a reductant. In a photoinduced electron transfer (PET) process, the excited molecule can accept an electron from a suitable donor, forming a ketyl radical anion. rsc.org Alternatively, it can donate an electron to an acceptor. The feasibility of PET is governed by the redox potentials of the donor and acceptor pair and the excited state energy of the photosensitizer, as described by the Rehm-Weller equation. acs.org The formation of radical intermediates via PET is a cornerstone of many photoredox catalytic cycles. rsc.orgacs.org Studies on rhenium(I) complexes incorporating benzoylpyridine ligands have demonstrated the molecule's ability to accept charge in metal-to-ligand charge-transfer (MLCT) transitions, highlighting its role in mediating electron transfer processes within supramolecular systems. acs.orgacs.org
Role in Organic Transformations under Visible Light
The ability of the benzoylpyridine core to be activated by light makes it a valuable component in synthetic organic chemistry, enabling the construction of complex molecules under mild conditions.
While 2-benzoylpyridines are more commonly used as substrates that are transformed in photochemical reactions, their structural motif is relevant to carbon-carbon bond-forming reactions involving alkenes. In a reaction enabled by a strongly reducing iridium photosensitizer, 2-benzoylpyridine can be reduced to a ketyl radical, which then couples with an electron-poor alkene like phenyl vinyl sulfone. rsc.org This reaction, proceeding in an 81% yield for the 2-benzoylpyridine substrate, demonstrates the fundamental reactivity of the benzoylpyridine carbonyl group in radical coupling with alkenes under photoredox conditions. rsc.org This highlights a pathway for C-C bond formation at the carbonyl carbon, which is a complementary strategy to the more common photocatalytic pyridylation of alkenes where the pyridine ring itself is functionalized. d-nb.info
A significant application of 2-benzoylpyridines is their use as precursors in the photocatalytic synthesis of other heterocyclic systems. For instance, 2-benzoylpyridines can react with benzyl (B1604629) amines under visible-light irradiation in the presence of graphitic carbon nitride (g-C₃N₄) as a heterogeneous photocatalyst. researchgate.net This oxidative condensation under an air atmosphere provides a direct route to synthesizing 1,3-diarylated imidazo[1,5-a]pyridines, a class of fused N-heterocycles of interest in medicinal chemistry, with yields reported to be as high as 95%. researchgate.net This transformation showcases the utility of the 2-benzoylpyridine scaffold in building molecular complexity through light-mediated, atom-economical reactions. Another related transformation is the electrochemical oxidative cyclization of 2-benzoylpyridine hydrazones, which yields triazolopyridinium salts, further demonstrating the versatility of this scaffold in heterocycle synthesis. beilstein-journals.org
Table 2: Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines from 2-Benzoylpyridines
| 2-Benzoylpyridine Substrate | Benzyl Amine Substrate | Yield (%) | Reference |
|---|---|---|---|
| 2-Benzoylpyridine | Benzylamine | 91 | researchgate.net |
| 2-(4-Methylbenzoyl)pyridine | Benzylamine | 95 | researchgate.net |
| 2-(4-Methoxybenzoyl)pyridine | Benzylamine | 89 | researchgate.net |
| 2-(4-Chlorobenzoyl)pyridine | Benzylamine | 92 | researchgate.net |
| 2-Benzoylpyridine | 4-Methylbenzylamine | 93 | researchgate.net |
This interactive table presents the yields for the photocatalytic synthesis of various imidazo[1,5-a]pyridines using 2-benzoylpyridine derivatives.
Pyridine-Based Materials for Environmental and Energy Applications
Pyridine-containing compounds are widely investigated for their potential in materials science with applications in environmental remediation and energy conversion. nih.gov The unique electronic properties and coordination ability of the pyridine nucleus make it a valuable component in functional materials. For example, various photocatalytic systems, including those based on modified titanium dioxide (TiO₂) or coordination compounds, are used for the degradation of organic pollutants in water and air. nih.govmdpi.com In the energy sector, pyridine derivatives are integral to the development of photosensitizers for dye-sensitized solar cells and components in organic light-emitting diodes (OLEDs). However, while the general class of pyridine-based materials is promising, specific and prominent applications of this compound itself in these environmental and energy fields are not extensively established in the current scientific literature.
Conjugated Polymers as Adsorptive Photocatalysts
There is no available research that specifically incorporates This compound into conjugated polymers for the purpose of adsorptive photocatalysis. The development of conjugated polymer photocatalysts is an active area of research, but studies have not yet detailed the use of this particular compound as a building block or sensitizer in such materials.
Photocatalytic Degradation of Pollutants
Similarly, scientific literature lacks specific reports on the use of This compound as a photocatalyst for the degradation of environmental pollutants. While related compounds are investigated for such purposes, the performance and mechanisms associated with This compound have not been a subject of published research.
Hydrogen Evolution Systems
The application of This compound in photocatalytic hydrogen evolution systems is also not documented in available studies. Research in this field often focuses on other classes of photosensitizers and catalysts.
Advanced Reaction Mechanisms and Organic Transformations
Fundamental Mechanistic Pathways involving the Benzoylpyridine Moiety
The reactivity of the benzoylpyridine core can be understood through two primary mechanistic lenses: nucleophilic acyl substitution at the carbonyl carbon and radical-based functionalization of the heterocyclic ring.
Nucleophilic acyl substitution is a cornerstone reaction for acyl compounds, including 2-(4-Butylbenzoyl)pyridine. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.comkhanacademy.org The presence of the pyridine (B92270) ring influences the electrophilicity of this carbon.
The general mechanism proceeds as follows:
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. byjus.comlibretexts.org
Elimination of Leaving Group: The carbonyl group is reformed by the elimination of one of the substituents attached to the carbonyl carbon. In this case, the pyridine or the substituted phenyl ring could potentially act as a leaving group, although the phenyl ring is generally a poor leaving group. masterorganicchemistry.comkhanacademy.org
The reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Under basic conditions, strong nucleophiles directly attack the carbonyl. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which further activates the carbonyl carbon towards attack by weaker nucleophiles. byjus.com
Table 1: Theoretical Nucleophilic Acyl Substitution Reactions with this compound
| Nucleophile | Reagent Example | Expected Product | Conditions |
| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Phenyl(4-butylphenyl)methanol | Reduction |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(4-Butylphenyl)-1-phenylethanol | Alkylation |
| Hydride (stronger) | Lithium aluminum hydride (LiAlH₄) | Phenyl(4-butylphenyl)methanol | Reduction |
This table presents hypothetical reactions based on established principles of nucleophilic acyl substitution.
Radical reactions offer a complementary approach to functionalizing the this compound scaffold, particularly on the pyridine ring. The Minisci reaction is a prominent example of a radical-based pathway for the alkylation of electron-deficient heteroaromatics. nih.gov In this reaction, the pyridine ring is activated by protonation or by forming an N-oxide, making it susceptible to attack by a nucleophilic carbon-centered radical. nih.gov
The general steps for a Minisci-type reaction on this compound are:
Radical Generation: An alkyl radical is generated from a suitable precursor, such as a carboxylic acid using silver nitrate (B79036) and ammonium (B1175870) persulfate.
Radical Addition: The pyridine nitrogen is protonated with an acid. The generated alkyl radical then attacks the protonated pyridine ring, typically at the C2 or C4 position.
Rearomatization: The resulting radical cation intermediate is oxidized, losing a hydrogen atom to restore the aromaticity of the pyridine ring.
This pathway allows for the introduction of various alkyl groups onto the pyridine ring, a transformation that is often challenging to achieve through conventional nucleophilic or electrophilic substitution reactions. nih.gov
Table 2: Potential Radical Alkylation Sites on the this compound Ring
| Position | Reactivity | Influencing Factors |
| C4' | High | Steric hindrance from the benzoyl group at C2' may favor this position. |
| C6' | Moderate | Subject to steric hindrance from the adjacent benzoyl group. |
| C3', C5' | Low | Less electronically favored for radical attack. |
Note: The positions are numbered on the pyridine ring, with C2' being the point of attachment for the benzoyl group.
Stereochemical Control in Synthesis
The synthesis of enantiomerically pure compounds is a critical aspect of modern organic chemistry. For derivatives of this compound that contain stereocenters, methods such as kinetic resolution and desymmetrization are employed to achieve high enantiomeric purity.
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. wikipedia.org This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. wikipedia.org For a racemic mixture of a chiral derivative of this compound, an enzymatic acylation could be employed.
For instance, if the butyl group contained a chiral center, a lipase (B570770) could selectively acylate one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov The selectivity of this process is quantified by the selectivity factor (s). rsc.org
Table 3: Example of Kinetic Resolution via Enzymatic Acylation
| Enantiomer | Reaction Rate with Chiral Acylating Agent | Outcome |
| (R)-enantiomer | Fast | Acylated Product |
| (S)-enantiomer | Slow | Unreacted Starting Material (enantioenriched) |
This is a hypothetical example illustrating the principle of kinetic resolution.
Desymmetrization is an efficient strategy for generating chiral molecules from achiral, prochiral starting materials. researchgate.net This approach involves the selective transformation of one of two identical functional groups (enantiotopic groups) in a prochiral molecule, catalyzed by a chiral agent, often an enzyme. researchgate.netnih.gov
To synthesize a chiral derivative of this compound, one could start with a prochiral precursor. For example, a precursor where the butyl group is replaced by a 3,3-bis(hydroxymethyl)propyl group. An enzyme, such as a lipase, could then selectively acylate one of the two enantiotopic hydroxymethyl groups, thereby introducing a stereocenter and breaking the molecular symmetry. mdpi.com This method can theoretically yield products with up to 100% enantiomeric excess. researchgate.net
Integration into Multistep Organic Synthesis
The functional handles present in this compound—the ketone and the pyridine ring—make it a valuable building block for the synthesis of more complex molecules. Its integration into multistep synthetic sequences allows for the construction of diverse molecular architectures, including those with potential biological activity. nih.govnih.gov
A synthetic route might involve the following transformations:
Modification of the Ketone: The carbonyl group can be reduced to a secondary alcohol, which can then be used in subsequent reactions such as esterification or etherification. Alternatively, it can be converted into other functional groups.
Functionalization of the Pyridine Ring: As discussed, the pyridine ring can be functionalized via radical reactions. It can also undergo other transformations common to pyridines, such as N-oxidation followed by nucleophilic substitution.
Cross-Coupling Reactions: If a halogen atom is introduced onto the pyridine or the phenyl ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.
The strategic combination of these reactions allows for the elaboration of the this compound core into a wide array of target molecules.
Cascade Reactions and Tandem Processes
Cascade reactions, also known as tandem or domino reactions, are chemical processes in which multiple bonds are formed in a single synthetic operation without isolating the intermediates. beilstein-journals.org These reactions are highly efficient in terms of atom economy, step economy, and environmental impact. A plausible and well-established cascade reaction for the synthesis of polysubstituted pyridines, which can be adapted for this compound, is the Kröhnke pyridine synthesis. wikipedia.orgresearchgate.netnih.gov
The Kröhnke synthesis and its variations offer a convergent approach to construct the pyridine ring. baranlab.org The general mechanism involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgresearchgate.net This process comprises a sequence of Michael addition, intramolecular cyclization, and subsequent dehydration-aromatization steps. wikipedia.org
For the specific synthesis of this compound, a hypothetical Kröhnke-type cascade is outlined below. This proposed pathway is based on the established mechanism of the Kröhnke synthesis. wikipedia.orgresearchgate.net
Hypothetical Kröhnke-type Synthesis of this compound:
Step 1: Michael Addition: The reaction would be initiated by the Michael addition of an enolate, generated from a suitable precursor, to an α,β-unsaturated ketone. In this context, a plausible α,β-unsaturated ketone would be 1-(4-butylphenyl)prop-2-en-1-one. The nucleophile could be derived from a pyridinium (B92312) salt of acetophenone.
Step 2: Intramolecular Cyclization: The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular condensation with a nitrogen source, such as ammonia (B1221849) from ammonium acetate, to form a dihydropyridine (B1217469) intermediate.
Step 3: Aromatization: The dihydropyridine intermediate would subsequently eliminate a molecule of water to achieve the stable aromatic pyridine ring, yielding the final product, this compound.
The entire sequence from the Michael addition to the final aromatization occurs in a single pot, exemplifying a true cascade process. The reaction progress and yield would be dependent on various factors such as the choice of solvent, temperature, and the specific reagents used. wikipedia.org
| Reaction Step | Description | Key Intermediates |
| Michael Addition | Nucleophilic addition of an enolate to an α,β-unsaturated ketone. | 1,5-dicarbonyl compound |
| Cyclization | Intramolecular condensation with a nitrogen source (e.g., ammonia). | Dihydropyridine derivative |
| Aromatization | Elimination of water to form the stable pyridine ring. | This compound |
Modern variations of the Kröhnke synthesis and other multicomponent reactions for pyridine synthesis often employ milder conditions and a broader range of substrates, enhancing their applicability. researchgate.netacsgcipr.org These advancements make the hypothetical synthesis of this compound via a cascade process a highly feasible strategy.
Functional Group Compatibility Studies
The success of any cascade or tandem reaction heavily relies on the compatibility of the functional groups present in the starting materials and intermediates with the reaction conditions. In the context of synthesizing this compound, the key functional groups to consider are the butyl group, the benzoyl carbonyl group, and the pyridine ring itself.
The Butyl Group:
The n-butyl group is generally considered robust and unreactive under many synthetic conditions. However, the benzylic protons on the carbon atom attached to the phenyl ring exhibit increased reactivity. pearson.com Under harsh oxidative conditions, this position can be susceptible to oxidation. pearson.com Fortunately, the conditions typically employed in modern Kröhnke-type syntheses are mild and unlikely to affect the butyl group. researchgate.net The steric bulk of the butyl group is not expected to significantly hinder the reaction, as the Kröhnke synthesis is known to tolerate a variety of alkyl and aryl substituents. organic-chemistry.org
The Benzoyl Group:
The carbonyl group of the benzoyl moiety is a key functionality. In the proposed Kröhnke-type synthesis, this ketone is part of the α,β-unsaturated system and is essential for the initial Michael addition. The benzoyl group is generally stable under the neutral to slightly acidic or basic conditions used in many pyridine syntheses. It is an electron-withdrawing group, which can influence the reactivity of the aromatic ring it is attached to, but it does not typically interfere with the fundamental steps of the cascade reaction. wikipedia.org Multicomponent reactions leading to heterocyclic compounds have shown good tolerance for benzoyl groups. researchgate.net
The Pyridine Ring:
The pyridine ring, once formed, is a relatively stable aromatic heterocycle. It is known to be electron-deficient, which makes it less susceptible to electrophilic attack compared to benzene (B151609) but more prone to nucleophilic attack, particularly at the 2- and 4-positions. gcwgandhinagar.comslideshare.net In the context of the synthesis, the reaction conditions are generally designed to favor the formation of the pyridine ring rather than its subsequent reaction.
The following table summarizes the compatibility of the key functional groups in the hypothetical synthesis of this compound.
| Functional Group | Potential Side Reactions | Compatibility Assessment |
| n-Butyl Group | Oxidation at the benzylic position. | High compatibility under typical mild cascade reaction conditions. |
| Benzoyl (Carbonyl) Group | Unwanted nucleophilic attack. | High compatibility; it is a key reactive center in the desired pathway. |
| Pyridine Ring | Nucleophilic attack post-formation. | High compatibility, as the reaction conditions are optimized for its formation. |
Supramolecular Chemistry and Molecular Recognition Phenomena
Self-Assembly of 2-(4-Butylbenzoyl)pyridine Derivatives
The spontaneous organization of molecules into stable, structurally well-defined aggregates is a hallmark of self-assembly. For derivatives of this compound, this process is driven by a sophisticated interplay of various weak interactions, leading to predictable and controllable supramolecular structures.
The self-assembly of benzoylpyridine derivatives is primarily directed by a combination of hydrogen bonding and π-π stacking interactions. The this compound molecule contains several key functional groups that facilitate these interactions: the pyridine (B92270) nitrogen atom and the carbonyl oxygen atom, both of which can act as hydrogen bond acceptors. The electron-rich phenyl and pyridine rings also allow for π-π stacking, an attractive non-covalent interaction that contributes to the stability of the assembly. nottingham.ac.uk
In derivatives, these interactions become even more pronounced. For example, studies on polymers end-capped with N⁴-(4-tert-butylbenzoyl)cytosine demonstrate that self-assembly into highly thermosensitive polymeric materials is achieved through a combination of aromatic amide hydrogen bonding and phase segregation. acs.org In these systems, the hard nucleobase end-groups, containing the butylbenzoyl moiety, self-assemble and separate from the soft polymer core, a process driven by these specific non-covalent forces. acs.org The butyl group itself, while primarily affecting solubility and steric hindrance, can also influence the packing and phase behavior of the resulting assemblies.
Research on related benzoylpyridine isomers shows that the pyridyl nitrogen and carbonyl oxygen are both potential sites for interactions like halogen bonding. acs.org Furthermore, when benzoylpyridines are converted into derivatives such as oximes, they can form extensive one-dimensional (1D) molecular chains through robust O–H···N hydrogen bonds. These chains can be further organized into two-dimensional (2D) sheets via weaker C–H···O interactions, showcasing a hierarchy of non-covalent forces at play. psu.edu The interplay between different non-covalent interactions, including hydrophobic and π-π stacking, can significantly affect the pKa values and pH-responsive behaviors in self-assembling nanosystems. rsc.org
The concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions—is fundamental to crystal engineering and the rational design of molecular solids. rsc.org Benzoylpyridine derivatives are known to form reliable synthons that guide their assembly into larger structures.
A key example is the acid-pyridine heterosynthon, a strong and directional interaction formed between the nitrogen of the pyridine ring and a carboxylic acid. yu.edu.jo This synthon is a powerful tool for constructing co-crystals. Similarly, co-crystals involving 2-benzoylpyridine (B47108) and 3-benzoylpyridine (B1664120) have been formed using a reliable pyridine-amine hydrogen bond synthon. jyu.fi The predictability of these synthons allows for a strategic approach to building complex molecular architectures. In some cases, different arrangements of these synthons can lead to polymorphism, where different crystal structures (polymorphs) of the same compound can be formed. nih.gov
Table 1: Common Supramolecular Synthons Involving the Benzoylpyridine Moiety
| Synthon Name | Interacting Groups | Type of Interaction | Reference |
| Pyridine-Amine Synthon | Pyridine Nitrogen, Amine N-H | Hydrogen Bond (N-H···N) | jyu.fi |
| Acid-Pyridine Heterosynthon | Pyridine Nitrogen, Carboxylic Acid O-H | Hydrogen Bond (O-H···N) | yu.edu.jo |
| Oxime-Pyridine Synthon | Pyridine Nitrogen, Oxime O-H | Hydrogen Bond (O-H···N) | psu.edu |
| Halogen Bond Synthon | Pyridine Nitrogen / Carbonyl Oxygen, Halogen Atom (e.g., Iodine) | Halogen Bond (N···I / O···I) | acs.org |
Crystal Engineering of Benzoylpyridine Systems
Crystal engineering focuses on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.org The benzoylpyridine framework is an excellent building block for crystal engineering due to its well-defined interaction sites.
Modification of the benzoylpyridine core into derivatives also provides a pathway for crystal engineering. Hydrazones derived from 4-benzoylpyridine (B1666322) have been synthesized, and their single-crystal X-ray diffraction analysis reveals the formation of well-ordered crystals belonging to specific centrosymmetric space groups. bohrium.com Similarly, oxime derivatives of benzoylpyridines have been shown to self-assemble into infinite 1D chains and 2D sheets through a network of hydrogen bonds, demonstrating how simple chemical modification can lead to predictable and extended solid-state architectures. psu.edu
Table 2: Crystallographic Data for Selected Benzoylpyridine Derivatives and Co-crystals
| Compound / Co-crystal | Crystal System | Space Group | Key Interactions | Reference |
| β-(titfb)(2bzpy) | Monoclinic | P2₁/c | I···N and I···O Halogen Bonds | acs.org |
| α-(titfb)(3bzpy) | Triclinic | P-1 | I···N and I···O Halogen Bonds | acs.org |
| 4-Benzoylpyridine Oxime | Monoclinic | P2(1)/c | O–H···N and C–H···O Hydrogen Bonds | psu.edu |
| FHPE (4-benzoylpyridine-derived hydrazone) | Triclinic | P1 | Hydrogen Bonding, Proton Transfer | bohrium.com |
Note: titfb = 1,3,5-triiodo-2,4,6-trifluorobenzene; 2bzpy = 2-benzoylpyridine; 3bzpy = 3-benzoylpyridine; FHPE = 4-(2-(furan-2-carbonyl)hydrazono(phenyl)methyl)-pyridin-1-ium ethylsulphate hydrate.
Construction of Extended Supramolecular Architectures
Beyond simple dimers or chains, this compound derivatives can be incorporated into much larger and more complex supramolecular structures, such as polymers and networks, and can participate in host-guest systems.
The ability of benzoylpyridine units to direct self-assembly has been harnessed to create supramolecular polymers. A key example involves low molecular weight polymers end-capped with nucleobase derivatives, specifically N⁴-(4-tert-butylbenzoyl)cytosine. acs.org Although the hydrogen bonding between the complementary nucleobase units is relatively weak, the combination of these interactions with phase segregation between the "hard" aromatic end-groups and the "soft" polymer core results in the formation of robust, fiber-forming materials. acs.orgsonar.ch This demonstrates that even weak, non-covalent interactions can lead to materials with significant mechanical integrity when organized effectively. acs.orgsonar.ch
The dynamic nature of these non-covalent bonds means that the resulting supramolecular polymers are often responsive to external stimuli like temperature, making them highly thermosensitive. acs.org This principle of using pendant hydrogen-bonding groups to create supramolecular networks has also been applied to other systems, such as polyurethanes and polyacrylates, to create healable and dynamic materials. acs.org While not involving benzoylpyridine directly, the synthesis of star-shaped poly(4-vinylpyridine)s from dendritic initiators illustrates another route to creating complex polymeric architectures based on the pyridine motif. researchgate.net
In host-guest chemistry, a larger "host" molecule selectively binds a smaller "guest" molecule through non-covalent interactions. The benzoylpyridine structure is well-suited to act as a guest for hosts that can offer complementary interactions, such as hydrogen bond donors or cavities of appropriate size and electronics.
Studies have shown that host compounds like 9,9′-bifluorenyl-9,9′-diol can selectively encapsulate various pyridine derivatives. rsc.org The selectivity of the host is determined by how well the guest fits within its binding pocket and the strength of the resulting hydrogen bonds. For instance, guests that form more linear hydrogen bonds with the host are often preferentially included. rsc.org
The self-assembly of polymers capped with N⁴-(4-tert-butylbenzoyl)cytosine and a complementary N⁶-anisoyl-adenine can be viewed as a form of self-complementary host-guest recognition. acs.org A powerful strategy in supramolecular chemistry is to use multivalent host-guest complexation to build extended networks. For example, the macrocyclic host cucurbit rsc.orguril can simultaneously bind two different guest molecules (a first guest like methyl viologen and a second guest like a naphthoxy derivative) to form a stable 1:1:1 ternary complex. nih.gov When polymers are functionalized with these guest moieties, the addition of the host molecule acts as a dynamic cross-linker, leading to the formation of a supramolecular hydrogel. This principle could be readily applied to polymers functionalized with benzoylpyridine derivatives to create responsive and self-healing materials. nih.gov
Interdisciplinary Applications and Future Research Directions
Chemical Biology Interface: Target Binding and Inhibition Studies
While specific target binding and inhibition studies on 2-(4-Butylbenzoyl)pyridine are not extensively documented in publicly available literature, the broader class of pyridine-containing compounds and related benzoylpyridine derivatives has demonstrated significant potential in chemical biology, particularly as enzyme inhibitors. These studies provide a framework for hypothesizing the potential biological activities of this compound.
Derivatives of pyridine (B92270) are known to interact with a variety of biological targets. For instance, certain dihydroxylated 2,4-diphenyl-6-aryl pyridine compounds have been identified as specific catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.gov These compounds were found to inhibit the enzyme through non-intercalative binding to DNA without stabilizing the enzyme-cleavable DNA complex. nih.gov Another example includes 2,4-disubstituted pyridine derivatives that have shown effectiveness against intracellular and biofilm-forming tubercle bacilli, suggesting their potential as antimycobacterial agents. nih.govfrontiersin.org
The benzoylpyridine scaffold itself is a key pharmacophore in various biologically active molecules. For example, 6-Methyl-2-(4-nitrobenzoyl)pyridine has been investigated as an enzyme inhibitor, showing promise in targeting serine proteases. The mechanism often involves the pyridine nitrogen and the benzoyl carbonyl group participating in key binding interactions within the active site of the target protein.
Given these precedents, this compound could potentially exhibit inhibitory activity against various enzymes. The 4-butylphenyl group could engage in hydrophobic interactions within a protein's binding pocket, while the 2-benzoylpyridine (B47108) core could form hydrogen bonds and other polar interactions. Future research should focus on screening this compound against a panel of enzymes, such as kinases, proteases, and metabolic enzymes, to identify specific biological targets. Detailed mechanistic studies, including X-ray crystallography of protein-ligand complexes, would be invaluable in elucidating the precise binding mode and guiding the design of more potent and selective analogs.
Table 1: Examples of Biologically Active Pyridine Derivatives and Their Targets
| Compound Class | Example Target(s) | Potential Application |
| Dihydroxylated 2,4-diphenyl-6-aryl pyridines | Topoisomerase II | Anticancer |
| 2,4-Disubstituted pyridines | Mycobacterium tuberculosis | Antitubercular |
| 2-Benzoylpyridine Thiosemicarbazones | Iron metabolism regulation | Anticancer, Antiviral |
| Pyridine-substituted BODIPYs | Cholinesterases | Alzheimer's Disease |
Materials Science: Optoelectronic and Photovoltaic Properties
Pyridine-containing molecules are of significant interest in materials science due to their electronic properties. The electron-deficient nature of the pyridine ring makes these compounds suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic devices. rsc.org Benzophenone and its derivatives are also well-regarded in this field, known for their function as host materials and emitters in OLEDs. researchgate.netmdpi.comnih.gov
The combination of a benzoyl group and a pyridine ring in this compound suggests its potential as a functional material. Donor-acceptor based pyridine derivatives have been successfully used as charge transporting materials in perovskite solar cells and as electron transporting materials in OLEDs. rsc.org The benzoyl moiety can act as an electron-accepting group, while the pyridine ring also possesses electron-withdrawing characteristics. The 4-butylphenyl group can enhance solubility and influence the morphology of thin films, which is a critical factor for device performance.
Recent studies on benzoylpyridines have shown that they can function as tunable photosensitizers, with their absorption properties being modifiable by substituents on the aromatic rings. nih.gov This tunability is crucial for optimizing the performance of optoelectronic devices. For instance, modifying the substituents on the benzoyl or pyridine rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's light absorption and emission characteristics. nih.gov
Future research into the materials science applications of this compound should involve the synthesis and characterization of this compound and its derivatives for their photophysical and electrochemical properties. Investigations into their performance as components in OLEDs, either as emitters, hosts, or electron transport layer materials, would be a logical next step. Similarly, their potential as additives or components in the active layer of organic solar cells warrants exploration. researchgate.net
Table 2: Potential Optoelectronic Applications of Benzoylpyridine Derivatives
| Application | Role of Benzoylpyridine Derivative | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | Emitter, Host Material, Electron Transport Layer | Tunable emission spectra, good thermal stability, appropriate HOMO/LUMO levels. researchgate.netmdpi.com |
| Organic Photovoltaics (OPVs) | Electron Acceptor, Additive in Active Layer | Broad absorption in the UV-Vis region, good electron mobility. researchgate.net |
| Perovskite Solar Cells | Hole Transporting Material | Enhanced open-circuit voltage, improved film uniformity and stability. rsc.org |
| Photosensitizers | Light-harvesting component | Tunable absorption across the UV-B/C range. nih.gov |
Future Prospects in Synthetic Methodologies and Catalysis
The synthesis of 2-benzoylpyridines has traditionally been approached through several methods, including the oxidation of the corresponding alcohol, phenyl(pyridin-2-yl)methanol (B192787), or the reaction of 2-cyanopyridine (B140075) with a benzene (B151609) derivative in the presence of a Lewis acid catalyst. google.comgoogle.com While effective, these methods can sometimes require harsh reaction conditions or produce significant waste.
Recent advancements have focused on developing more efficient, milder, and environmentally friendly synthetic routes. A notable development is a modular flow synthesis approach that combines a light-driven, catalyst-free reductive arylation of a cyanopyridine with an aromatic aldehyde, followed by an in-line oxidation to yield the benzoylpyridine. acs.org This method offers high yields, short reaction times, and is amenable to creating a diverse library of substituted benzoylpyridines. nih.govacs.org
Future research in the synthesis of this compound and its analogs will likely focus on several key areas:
Catalyst Development: The exploration of novel, more efficient, and reusable catalysts for the synthesis of benzoylpyridines is a continuous effort. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to improve the sustainability of the synthesis. researchgate.net Using pyridine itself as a catalyst in certain reactions is also an area of interest. jocpr.com
C-H Functionalization: Direct C-H functionalization of pyridines represents a highly atom-economical and efficient strategy for synthesis and derivatization. nih.gov Future methodologies may focus on the selective C-H arylation of 2-substituted pyridines to directly install the benzoyl group, thus shortening the synthetic sequence.
Flow Chemistry: The application of continuous flow technologies for the synthesis of this compound offers advantages in terms of safety, scalability, and process control. acs.org Further optimization of flow processes could lead to more efficient and automated production.
Green Chemistry: A growing emphasis on environmentally benign synthesis will drive the development of methods that utilize greener solvents, reduce energy consumption, and minimize waste generation.
Emerging Areas in Pyridine Chemistry Research
The field of pyridine chemistry is continually evolving, with researchers exploring new ways to functionalize the pyridine ring and new applications for pyridine-containing compounds. Several emerging areas of research are particularly relevant to the future study of molecules like this compound.
One of the most significant challenges and, therefore, a major area of research in pyridine chemistry is the selective functionalization of the pyridine ring at positions other than C2 and C4. nih.gov Recent breakthroughs in meta-C-H functionalization are opening up new avenues for creating novel pyridine derivatives with unique properties. nih.govresearchgate.netresearchgate.net These new methods, which include strategies like temporary dearomatization and the use of specialized catalysts, could be applied to synthesize new analogs of this compound with substituents at the meta-position of the pyridine ring, potentially leading to compounds with novel biological activities or material properties. nih.govresearchgate.net
Another burgeoning area is the use of N-functionalized pyridinium (B92312) salts as versatile intermediates for site-selective C-H functionalization. nih.govacs.org This approach allows for controlled reactions at the C2 and C4 positions under mild, often photocatalytic, conditions. nih.govacs.org This could be a powerful tool for the late-stage functionalization of complex molecules containing a pyridine scaffold.
The development of pyridine derivatives for specific therapeutic areas is also a major research thrust. For example, there is significant interest in designing pyridine-based compounds for the treatment of neurodegenerative diseases like Alzheimer's and for combating infectious diseases, including tuberculosis. nih.govfrontiersin.orgresearchgate.net The structural features of this compound could serve as a starting point for the design of new therapeutic agents in these and other disease areas.
Finally, the application of pyridine derivatives in catalysis is an expanding field. Pyridinium-functionalized materials, such as ionic metal-organic frameworks, are being developed as bifunctional catalysts for important chemical transformations like CO2 fixation. nih.gov This highlights the potential for pyridine-containing molecules not only as products but also as key components in the development of new catalytic systems.
Q & A
Q. Key Considerations :
- Purification via column chromatography or recrystallization to achieve >99% purity .
- Monitor reaction progress using TLC or HPLC to avoid byproducts .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Q. Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335/H319 hazards) .
- Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration or chemical neutralization .
- Toxicity Mitigation : Due to limited acute/chronic toxicity data, assume precautionary measures (e.g., minimize exposure duration) .
Advanced: How can researchers resolve contradictions in reported physicochemical or ecological data for this compound?
Q. Answer :
- Data Gaps in Toxicity :
- Experimental Validation : Perform in vitro assays (e.g., Ames test for mutagenicity) or Daphnia magna acute toxicity studies to fill ecological data gaps .
- Computational Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict biodegradability or bioaccumulation potential .
- Physicochemical Properties :
Advanced: What strategies optimize the synthesis yield and regioselectivity of this compound?
Q. Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity .
- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., bromine addition) to prevent side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces hydrolysis risks .
- Yield Tracking : Use LC-MS or NMR to quantify intermediates and adjust stoichiometry dynamically .
Basic: What analytical techniques are most effective for confirming the structure and purity of this compound?
Q. Answer :
- Spectroscopic Methods :
- Chromatography :
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemical confirmation (e.g., monoclinic P21/n space group parameters) .
Advanced: How can researchers design experiments to assess the ecological impact of this compound?
Q. Answer :
- Persistence Studies :
- Hydrolysis/Kinetics : Measure degradation rates under varying pH/temperature conditions .
- Bioaccumulation Assays :
- Lipid-Water Partitioning : Determine logKow values via shake-flask methods to predict biomagnification risks .
- Terrestrial Toxicity :
- Soil Mobility Tests : Use column leaching experiments to assess adsorption to organic matter .
- Aquatic Impact :
- Algal Growth Inhibition : Expose Chlorella vulgaris to EC50 concentrations and monitor chlorophyll depletion .
Advanced: What role does the butylbenzoyl moiety play in the compound's reactivity or biological activity?
Q. Answer :
- Electronic Effects : The electron-withdrawing benzoyl group enhances pyridine’s electrophilicity, facilitating nucleophilic substitutions .
- Biological Interactions : The butyl chain may improve lipid membrane permeability, as seen in analogs targeting neurological receptors .
- Structure-Activity Relationship (SAR) : Modify the butyl chain length to study effects on binding affinity (e.g., enzyme inhibition assays) .
Basic: What are the storage and stability requirements for this compound?
Q. Answer :
- Storage Conditions :
- Stability Monitoring :
Table 1: Key Physicochemical Data for this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO | |
| Molecular Weight | 239.31 g/mol | |
| Boiling Point | Not reported (DSC recommended) | |
| logP (Octanol-Water) | Predicted 3.8 (QSAR) | |
| Crystal System | Monoclinic (P21/n) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
